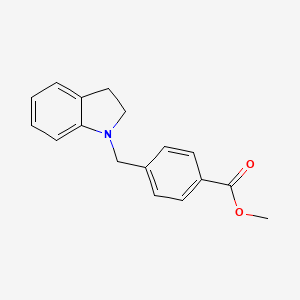
methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate: is a chemical compound that belongs to the class of organic compounds known as benzoates. It is characterized by the presence of a benzoate group attached to a 2,3-dihydro-1H-indol-1-ylmethyl moiety. This compound is of interest in various scientific research applications due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate typically involves the following steps:
Indole Derivative Synthesis: The starting material, indole, is synthesized through methods such as the Fischer indole synthesis or the Biltz synthesis.
Benzoylation: The indole derivative is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Methylation: The resulting benzoylated indole is methylated using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can reduce the benzoate group to an alcohol.
Substitution: Substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid
Reduction: 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: In chemistry, methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, this compound is being studied for its potential use in medical applications. It may be used as a lead compound in the development of new pharmaceuticals.
Industry: In the chemical industry, this compound is used in the synthesis of various products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Indole-3-carboxylic acid
Indole-3-acetic acid
4-(Indol-3-ylmethyl)benzoic acid
Uniqueness: Methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate is unique due to its specific structural features, such as the presence of the 2,3-dihydro-1H-indol-1-ylmethyl group. This structural difference can lead to distinct biological activities and chemical properties compared to other indole derivatives.
Properties
IUPAC Name |
methyl 4-(2,3-dihydroindol-1-ylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-17(19)15-8-6-13(7-9-15)12-18-11-10-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJENZVHUACUNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














